molecular formula C23H29N3O7S B2544423 N1-(4-methoxyphenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872880-81-4

N1-(4-methoxyphenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2544423
M. Wt: 491.56
InChI Key: OXQUJHWQIHHCKA-UHFFFAOYSA-N
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Description

The compound "N1-(4-methoxyphenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide" appears to be a complex molecule that may be related to the class of sulfonamides, which are known for their diverse biological activities. Sulfonamides are often explored for their potential therapeutic applications, such as in the treatment of Alzheimer’s disease .

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the reaction of an amine with a sulfonyl chloride in the presence of a base. For instance, the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine was initiated by reacting this amine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution. The resulting product was further reacted with various alkyl or aralkyl halides to yield a series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides . Although the specific synthesis of "N1-(4-methoxyphenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide" is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, with additional steps to introduce the oxalamide moiety and the oxazinan ring.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is typically characterized using spectroscopic techniques such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR). Elemental analysis is also used to confirm the composition of the molecules. These techniques help in determining the functional groups present and the overall molecular architecture . For the compound , similar analytical methods would be essential to confirm its structure, especially given its complexity.

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions depending on their structure and the reaction conditions. For example, the formation of a heterocycle from phenylmethanesulfamide and dimethyl oxalate involves a two-stage process with the formation of a linear intermediate, which then cyclizes . The compound "N1-(4-methoxyphenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide" may also participate in similar cyclization reactions or other transformations depending on the functional groups present and the reaction conditions applied.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can vary widely. These properties are influenced by the molecular structure, such as the presence of electron-donating or withdrawing groups, which can affect solubility, melting point, and reactivity. The inhibitory effects on enzymes like acetylcholinesterase, as well as antioxidant activities, have been evaluated for some sulfonamide derivatives, indicating their potential as therapeutic agents . The specific physical and chemical properties of "N1-(4-methoxyphenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide" would need to be determined experimentally, but its sulfonamide and oxalamide groups suggest it may have interesting biological activities.

Safety And Hazards

Without specific safety data, it’s hard to provide detailed information on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O7S/c1-31-18-6-4-17(5-7-18)12-13-24-22(27)23(28)25-16-21-26(14-3-15-33-21)34(29,30)20-10-8-19(32-2)9-11-20/h4-11,21H,3,12-16H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQUJHWQIHHCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-methoxyphenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

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